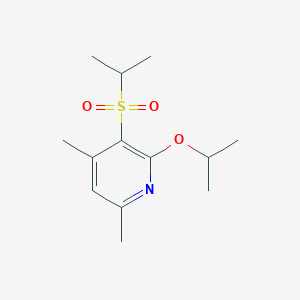

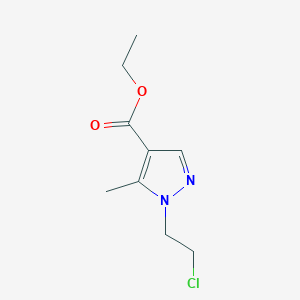

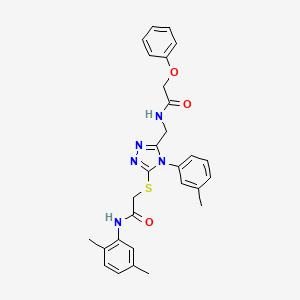

![molecular formula C13H18N2O2 B2830589 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377030-61-8](/img/structure/B2830589.png)

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a compound with the CAS Number: 2377030-61-8 . It has a molecular weight of 234.3 .

Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen

Synthesis of (±)-2,3-methanoproline A Novel Inhibitor of Ethylene Biosynthesis

The synthesis of 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, a related compound to the one , demonstrated its role as a weak inhibitor of ethylene biosynthesis in cucumber cotyledon strips and germinating squash seeds. This suggests potential applications in agricultural research, particularly in controlling plant growth and ripening processes (Switzer et al., 1989).

GABA Conformation in Bicyclo[3.1.0]hexane Core Structures

Two Distinct Conformations of GABA Locked by Embedding in the Bicyclo[3.1.0]hexane Core Structure Research on bicyclo[3.1.0]hexane and its analogues, including the targeted compound, reveals their utility in embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold. These compounds have led to the development of highly potent metabotropic glutamate receptor antagonists or agonists, indicating significant implications in neuropharmacology and medicinal chemistry (Jimeno et al., 2011).

Antihypertensive Agent Development

Synthesis and Structure-Activity Relationship of a New Series of Potent AT1 Selective Angiotensin II Receptor Antagonists A study involving 5-(biphenyl-4-ylmethyl)pyrazoles, a class of compounds structurally related to the query compound, demonstrated their potential as potent angiotensin II antagonists. This has implications for the development of new antihypertensive agents (Almansa et al., 1997).

Liquid-Crystalline Complexes Synthesis

Alicyclic Polymers for 193 nm Resist Applications Synthesis and Characterization

The synthesis of alicyclic polymers, incorporating bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a compound structurally related to the query, indicates its use in the development of photoresist materials for lithography in semiconductor manufacturing. These materials demonstrate solubility in organic solvents and varied glass transition temperatures, catering to specific industrial requirements (Okoroanyanwu et al., 1998).

Heterocyclic Synthesis

Mononuclear Heterocyclic Rearrangement of 5-Arylisoxazole-3-hydroxamic Acids into 3,4-Substituted 1,2,5-Oxadiazoles The conversion of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids and their subsequent rearrangement to form 1,2,5-oxadiazoles reflects the utility of these bicyclic structures in heterocyclic chemistry. This has potential applications in the synthesis of novel organic compounds with diverse industrial and pharmaceutical applications (Potkin et al., 2012).

Eigenschaften

IUPAC Name |

1-(2-propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFZWSDJGFSKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C23CCC(C2)C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

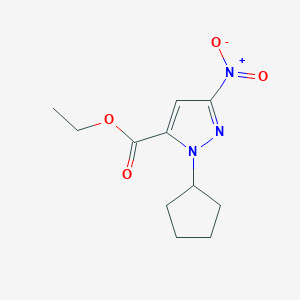

![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)

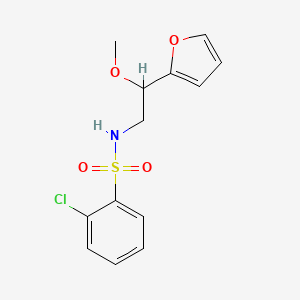

![1-(4-ethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2830507.png)

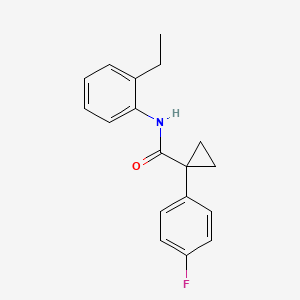

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)

![7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B2830518.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)